molecular formula C9H24O3Si2 B094708 1,1,2-Triethoxy-1,2,2-trimethyldisilane CAS No. 17861-33-5

1,1,2-Triethoxy-1,2,2-trimethyldisilane

Cat. No.: B094708
CAS No.: 17861-33-5
M. Wt: 236.45 g/mol
InChI Key: XWXBXCRTPJXEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Triethoxy-1,2,2-trimethyldisilane is an organosilicon compound featuring a disilane backbone (Si–Si bond) with three ethoxy (–OCH₂CH₃) and three methyl (–CH₃) substituents. Organosilicon compounds of this class are critical in materials science, serving as precursors for polymers, coatings, and silicon-based ceramics .

Properties

CAS No.

17861-33-5

Molecular Formula

C9H24O3Si2

Molecular Weight

236.45 g/mol

IUPAC Name

diethoxy-[ethoxy(dimethyl)silyl]-methylsilane

InChI

InChI=1S/C9H24O3Si2/c1-7-10-13(4,5)14(6,11-8-2)12-9-3/h7-9H2,1-6H3

InChI Key

XWXBXCRTPJXEEE-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C)[Si](C)(OCC)OCC

Canonical SMILES

CCO[Si](C)(C)[Si](C)(OCC)OCC

Synonyms

1,1,2-Triethoxy-1,2,2-trimethyldisilane

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Chloro groups (e.g., in 1,1,2-Trichloro-1,2,2-trimethyldisilane) confer high reactivity toward nucleophiles, enabling their use in polymer synthesis via Grignard reactions .
  • Ethoxy groups (e.g., in 1,2-Diethoxy-1,1,2,2-tetramethyldisilane) provide controlled hydrolysis, making them suitable for sol-gel processes or crosslinking applications .
  • Methyl groups (e.g., in 1,1,2,2-Tetramethyldisilane) enhance steric hindrance and thermal stability, favoring use in chemical vapor deposition .

Molecular Weight and Stability :

  • Chlorinated disilanes (e.g., C₂H₆Cl₄Si₂) have higher molecular weights and reactivity but require stringent handling due to corrosiveness .
  • Ethoxy-substituted disilanes exhibit intermediate stability, balancing reactivity and safety .

Synthetic Pathways: Chloro-disilanes are often industrial byproducts (e.g., during dichlorodimethylsilane synthesis) .

Chloro-Disilanes

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6) is a key intermediate in synthesizing dimethylphenylsilylmethylpolysilane, a polymer used in photoresists and optical materials . Its reactivity with phenylmagnesium halides under transition metal catalysis highlights its utility in forming Si–C bonds .

Ethoxy-Disilanes

Ethoxy groups likely enhance solubility in organic solvents, aiding processing in coatings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.